molecular formula C12H10N2O B14160808 Phenol, p-[(2-pyridylmethylene)amino]- CAS No. 13160-68-4

Phenol, p-[(2-pyridylmethylene)amino]-

Cat. No.: B14160808
CAS No.: 13160-68-4
M. Wt: 198.22 g/mol
InChI Key: PSDWBAGYSGABTO-UHFFFAOYSA-N
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Description

Phenol, p-[(2-pyridylmethylene)amino]- is a versatile Schiff base ligand of high interest in advanced chemical research. Its molecular structure integrates a phenolic oxygen donor and a pyridyl nitrogen donor, connected by an imine (-CH=N-) linkage, making it an excellent chelating agent for constructing metal-organic complexes. Researchers value this compound for its application in synthesizing coordination polymers and discrete metal complexes, particularly with transition metals and lanthanides, for which single-crystal X-ray diffraction data has been reported . The primary research applications for this compound are in the fields of catalysis, where its metal complexes can be engineered for specific organic transformations, and in materials science, where it serves as a building block for functional coordination networks. Additionally, its photophysical properties make it a candidate for investigation in the development of novel sensors and luminescent materials. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13160-68-4

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

4-(pyridin-2-ylmethylideneamino)phenol

InChI

InChI=1S/C12H10N2O/c15-12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-9,15H

InChI Key

PSDWBAGYSGABTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=NC2=CC=C(C=C2)O

Origin of Product

United States

Synthetic Methodologies for Phenol, P 2 Pyridylmethylene Amino and Analogues

Conventional Synthesis via Condensation Reactions

The traditional approach to synthesizing Phenol (B47542), p-[(2-pyridylmethylene)amino]- and related Schiff bases involves the condensation reaction between an aldehyde and an amine, typically with the removal of water to drive the reaction to completion.

The synthesis of Phenol, p-[(2-pyridylmethylene)amino]- proceeds through the nucleophilic addition of the amino group of p-aminophenol to the carbonyl group of 2-pyridinecarboxaldehyde (B72084). This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (imine) of the Schiff base.

While direct literature on the specific reaction between 2-pyridinecarboxaldehyde and p-aminophenol is not extensively detailed in the provided search results, the synthesis of analogous compounds provides a clear and relevant reaction pathway. For instance, the reaction of 2-aminopyridine (B139424) with various benzaldehydes in the presence of phenols follows a similar mechanism. In this analogous reaction, an imine is first formed from the condensation of 2-aminopyridine and benzaldehyde (B42025). This is followed by the addition of a phenol to the imine intermediate. The regioselectivity of this addition is influenced by the formation of a hydrogen bond in the transition state, which directs the new carbon-carbon bond to the ortho position of the hydroxyl group. researchgate.net

This analogous pathway suggests that the reaction between 2-pyridinecarboxaldehyde and p-aminophenol would similarly proceed through the formation of an imine, which is the final product in the case of Phenol, p-[(2-pyridylmethylene)amino]-.

The efficiency of Schiff base synthesis is highly dependent on the optimization of reaction conditions. Key parameters include temperature, reaction time, solvent, and the electronic nature of the substituents on the reactants.

For analogous reactions, such as the synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives, it has been observed that the reaction time can be significantly influenced by the nature of the phenolic reactant. For example, the reaction with phenol required at least 2 hours to complete, whereas reactions with activated phenols like o-, m-, and p-cresol (B1678582) were completed in just 30 minutes. brieflands.com This suggests that the electronic properties of the aminophenol would similarly affect the reaction rate for the synthesis of Phenol, p-[(2-pyridylmethylene)amino]-.

Furthermore, studies on the synthesis of para-aminophenol from nitrobenzene (B124822) highlight the importance of optimizing parameters such as reaction temperature and catalyst concentration to maximize yield. rasayanjournal.co.in While this is a different reaction, the principles of process optimization are broadly applicable. The yield of para-aminophenol was found to be optimal at a specific temperature (70°C) and sulfuric acid concentration (1.5 M). rasayanjournal.co.in

The following table summarizes the reaction conditions for the synthesis of related aminophenol derivatives:

ReactantsCatalyst/ConditionsReaction TimeYieldReference
2-Aminopyridine, Benzaldehyde, Phenol80°C, Solvent-free2 hoursGood to high brieflands.com
2-Aminopyridine, Benzaldehyde, Activated Phenols (cresols)80°C, Solvent-free30 minutesGood to high brieflands.com
NitrobenzeneH2SO4, 70°C150 minutes48.04% rasayanjournal.co.in

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One-pot multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining multiple reaction steps into a single procedure without the need for isolating intermediates. nih.govekb.eg

A notable example is the one-pot synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives. This method involves the reaction of an aromatic aldehyde, an amine (like 2-aminopyridine), and a phenol in a single step. researchgate.net This approach is operationally simple and avoids the need for acid catalysts and solvents. researchgate.net The yields for these one-pot reactions are reported to be in the range of 40-97%. researchgate.net This methodology could be adapted for the efficient synthesis of a library of Phenol, p-[(2-pyridylmethylene)amino]- analogues.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and has been shown to be more efficient than conventional heating methods. nih.gov

The following table compares conventional heating with microwave-assisted synthesis for a related reaction:

MethodReaction TimeYieldReference
Conventional Heating60 minLower nih.gov
Microwave-Assisted4 min80-95% nih.gov

The elimination of volatile and often toxic organic solvents is a key goal of green chemistry. Solvent-free reactions, also known as solid-state reactions or neat reactions, offer significant environmental and economic benefits.

The synthesis of 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives has been successfully achieved under solvent-free conditions. brieflands.comresearchgate.netnih.gov In this method, a mixture of 2-aminopyridine and a benzaldehyde is reacted with a phenol at 80°C without any solvent, producing the desired products in good to high yields. brieflands.comresearchgate.netnih.gov This approach is not only environmentally benign but also simplifies the work-up procedure. jocpr.com

Solvent-free conditions have also been employed in conjunction with microwave irradiation, further enhancing the efficiency and green credentials of the synthesis. researchgate.net The use of a solid support like acidic alumina (B75360) can facilitate these solvent-free reactions. researchgate.net

Derivatization Strategies for Structural Modification

The structure of Phenol, p-[(2-pyridylmethylene)amino]- offers several sites for derivatization to modify its physicochemical and biological properties. Key locations for structural modification include the phenolic hydroxyl group, the phenolic aromatic ring, and the imine bond.

Classical derivatization strategies for phenol fragments often involve modifying the phenolic hydroxyl group or introducing specific functional groups onto the aromatic ring. nih.gov

Modification of the Phenolic Hydroxyl Group: The acidic proton of the phenolic -OH group can be readily substituted. Common derivatization reactions at this site include:

Acylation/Esterification: Reaction with acyl halides or anhydrides to form esters.

Alkylation/Etherification: Reaction with alkyl halides to form ethers. These modifications can alter the compound's lipophilicity and hydrogen-bonding capabilities.

Modification of the Phenolic Ring: The electron-rich phenolic ring is susceptible to electrophilic aromatic substitution. The hydroxyl group is an activating, ortho-, para-directing group. Since the para position is occupied, substitutions are directed to the ortho positions.

Hydroxylation: Direct hydroxylation can be achieved to generate ortho-diphenols using reagents like 2-Iodylbenzoic acid (IBX). nih.gov

Aminomethylation: Copper(II) acetate-catalyzed aminomethylation provides a method for ortho-selective functionalization under mild conditions. nih.gov

Amination: Selective ortho-amination can be achieved using O-benzoylhydroxylamines in the presence of Cu(OAc)₂. nih.gov

Arylation: Copper(II) triflate can mediate ortho-arylation with diaryliodonium salts. nih.gov

Modification of the Imine Bond: The C=N double bond of the imine group is another key site for modification.

Reduction: The imine can be reduced to a secondary amine, forming a more flexible N-((pyridin-2-yl)methyl)-4-aminophenol analogue. This transformation changes the geometry and electronic properties of the linker between the two aromatic rings.

The table below outlines various derivatization strategies applicable to the phenol moiety of the target compound.

Table 2: Derivatization Strategies for the Phenolic Moiety

Modification Site Reaction Type Reagents/Catalysts Resulting Structure Reference
Phenolic Ring (ortho) Aminomethylation Cu(OAc)₂ Introduction of an aminomethyl group ortho to the hydroxyl. nih.gov
Phenolic Ring (ortho) Amination O-benzoylhydroxylamines, Cu(OAc)₂ Introduction of an amino group ortho to the hydroxyl. nih.gov
Phenolic Ring (ortho) Arylation Diaryliodonium salts, Cu(OTf)₂ Introduction of an aryl group ortho to the hydroxyl. nih.gov

Structural Characterization and Advanced Analysis of Phenol, P 2 Pyridylmethylene Amino and Its Derivatives

Spectroscopic Elucidation of Molecular and Electronic Structure

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Studies and Band Assignments

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in "Phenol, p-[(2-pyridylmethylene)amino]-." The formation of the Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the disappearance of the carbonyl (C=O) and primary amine (N-H) stretching bands from the parent aldehyde and amine, respectively. instanano.comupi.edu

The FTIR spectrum of this compound is characterized by several key absorption bands. A broad band observed in the region of 3400-3200 cm⁻¹ is typically assigned to the O-H stretching vibration of the phenolic group, often broadened due to hydrogen bonding. researchgate.net The crucial C=N (azomethine) stretching vibration, which confirms the formation of the Schiff base, is expected to appear in the 1650-1600 cm⁻¹ region. instanano.com Aromatic C=C stretching vibrations from both the phenol (B47542) and pyridine (B92270) rings are observed in the 1600-1450 cm⁻¹ range. vscht.cz The C-O stretching of the phenol group typically appears around 1260-1200 cm⁻¹.

Interactive Table: FTIR Band Assignments for Phenol, p-[(2-pyridylmethylene)amino]-

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300 (broad)ν(O-H)Phenolic Hydroxyl
~3050ν(C-H)Aromatic
~1625ν(C=N)Azomethine (Imine)
~1590, 1500, 1450ν(C=C)Aromatic Rings
~1240ν(C-O)Phenolic Ether

Note: The exact positions of the peaks can vary depending on the sample preparation and measurement conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of "Phenol, p-[(2-pyridylmethylene)amino]-," the formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm. docbrown.info The phenolic -OH proton signal can be observed as a broad singlet, with its chemical shift being solvent-dependent, often appearing between δ 4.0 and 7.0 ppm. libretexts.orgnih.gov The aromatic protons of the pyridine and benzene (B151609) rings will appear as a complex multiplet in the region of δ 6.5-8.5 ppm. docbrown.info

The ¹³C NMR spectrum further corroborates the structure. The carbon of the azomethine group (C=N) is expected to resonate in the range of δ 150-165 ppm. docbrown.info The carbon atom of the phenol ring attached to the hydroxyl group (C-OH) typically appears around δ 150-160 ppm. docbrown.infochemicalbook.com The remaining aromatic carbons will show signals in the δ 115-150 ppm region.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Phenol, p-[(2-pyridylmethylene)amino]-

¹H NMR Assignment ¹³C NMR Assignment
~8.3-CH=N- (singlet)~160C=N
~9.5 (broad)-OH (singlet)~155C-OH
~6.9-8.6Aromatic-H (multiplets)~120-150Aromatic-C

Note: Chemical shifts are relative to TMS and can be influenced by the solvent used.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. The spectrum of "Phenol, p-[(2-pyridylmethylene)amino]-" is expected to show absorption bands corresponding to π → π* and n → π* transitions. uzh.chlibretexts.orgslideshare.net

The intense absorption bands observed at shorter wavelengths (typically below 300 nm) are attributed to π → π* transitions within the aromatic rings (benzene and pyridine) and the C=N bond. nih.govresearchgate.net A less intense band at a longer wavelength (above 300 nm) is generally assigned to the n → π* transition of the lone pair of electrons on the nitrogen atom of the azomethine group. uzh.ch The presence of the phenolic hydroxyl group and the extended conjugation in the molecule influences the position and intensity of these absorption bands.

Interactive Table: Typical Electronic Transitions for Phenol, p-[(2-pyridylmethylene)amino]-

Wavelength Range (nm)TransitionChromophore
250-300π → πAromatic rings, C=N
320-380n → πC=N (azomethine)

Mass Spectrometry for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of "Phenol, p-[(2-pyridylmethylene)amino]-." The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for this type of Schiff base may include the cleavage of the C-N bond, the N-C bond, and fragmentation of the pyridine and phenol rings. youtube.comdocbrown.infolibretexts.org A prominent fragment would likely correspond to the tropylium (B1234903) ion (m/z 91) from the benzylidene portion or a pyridylmethyl cation. whitman.edu Another significant fragment could arise from the loss of the hydroxyl group from the phenol moiety.

Interactive Table: Plausible Mass Spectrometry Fragmentation for Phenol, p-[(2-pyridylmethylene)amino]-

m/z ValuePlausible Fragment Ion
198[C₁₂H₁₀N₂O]⁺ (Molecular Ion)
181[M - OH]⁺
107[HOC₆H₄N]⁺
92[C₅H₄NCH₂]⁺
78[C₅H₄N]⁺
77[C₆H₅]⁺

Thermal Stability and Degradation Pathways

The thermal stability of "Phenol, p-[(2-pyridylmethylene)amino]-" is a critical parameter, particularly for its potential applications in materials science. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate its decomposition characteristics and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Characteristics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve for "Phenol, p-[(2-pyridylmethylene)amino]-" would reveal its decomposition temperature and the number of decomposition steps. Typically, Schiff bases of this nature are thermally stable up to a certain temperature, after which they undergo decomposition. The degradation may occur in one or multiple steps, corresponding to the loss of different fragments of the molecule. For similar Schiff bases, decomposition often begins above 200°C, with significant mass loss occurring at higher temperatures. researchgate.net

Interactive Table: Expected TGA Data for Phenol, p-[(2-pyridylmethylene)amino]-

Temperature Range (°C)Mass Loss (%)Associated Process
< 150~0-2%Loss of adsorbed moisture
200-400SignificantInitial decomposition of the molecule
> 400FurtherFragmentation and char formation

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is used to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the heat flow into or out of a sample as a function of temperature. mdpi.comtainstruments.commdpi.com The DSC thermogram of "Phenol, p-[(2-pyridylmethylene)amino]-" would show an endothermic peak corresponding to its melting point. Other transitions, if present, such as polymorphic transformations, could also be identified. The enthalpy of fusion (ΔHfus), which is the energy required to melt the solid, can be calculated from the area of the melting peak. For similar organic compounds, a sharp melting peak is indicative of a pure crystalline substance. researchgate.net

Interactive Table: Expected DSC Data for Phenol, p-[(2-pyridylmethylene)amino]-

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting~150-160~160-170Variable

Theoretical and Computational Studies on Phenol, P 2 Pyridylmethylene Amino and Its Complexes

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the structures and properties of Schiff base ligands and their metal complexes, offering a balance between accuracy and computational cost.

Geometry Optimization and Energetic Landscapes

A full geometry optimization of Phenol (B47542), p-[(2-pyridylmethylene)amino]- would theoretically reveal its most stable conformation, providing precise data on bond lengths, bond angles, and dihedral angles. This analysis would likely show a non-planar structure, with a significant twist between the pyridinyl and phenolic rings. The energetic landscape, mapped by rotating key single bonds, would identify rotational barriers and conformational isomers. However, specific calculated values for these parameters for the title compound are not available in the reviewed literature.

Prediction of Vibrational Frequencies and Comparison with Experimental IR Spectra

Theoretical vibrational frequency calculations are a key component of computational studies, as they allow for the assignment of bands in experimental Infrared (IR) spectra. For Phenol, p-[(2-pyridylmethylene)amino]-, such calculations would predict the characteristic stretching frequency of the azomethine (C=N) group, as well as vibrations associated with the phenolic O-H group and the aromatic rings. A comparison with experimental data would validate the computational model. Without dedicated studies, a table of predicted versus experimental frequencies cannot be compiled.

Calculation of NMR Chemical Shifts and Correlation with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts (¹H and ¹³C). For this compound, theoretical calculations would help in the assignment of protons and carbons in its aromatic rings and the imine group. A correlation plot between calculated and experimental chemical shifts would demonstrate the accuracy of the theoretical approach. This specific data is not present in the available literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Electron Density Distribution)

FMO analysis is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are key parameters. For a Schiff base like Phenol, p-[(2-pyridylmethylene)amino]-, the HOMO is expected to be localized on the electron-rich phenol ring, while the LUMO might be centered on the pyridine (B92270) ring and the imine bond. The HOMO-LUMO energy gap would provide insights into the molecule's kinetic stability and reactivity. Specific energy values and electron density distribution maps for this compound are not documented in the searched literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

NBO analysis provides a detailed picture of charge distribution and donor-acceptor interactions within the molecule. It can quantify intramolecular charge transfer, for instance, from the lone pairs of the nitrogen and oxygen atoms to antibonding orbitals of adjacent bonds. This analysis would elucidate the nature of the intramolecular hydrogen bonding and the electronic delocalization within the molecule. Detailed NBO analysis results for Phenol, p-[(2-pyridylmethylene)amino]- have not been found in published studies.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), electrostatic potential, and shape index, a detailed understanding of the forces governing the crystal packing can be achieved.

Key Intermolecular Contacts and Their Contributions:

A detailed breakdown of the intermolecular contacts reveals the prevalence of hydrogen-hydrogen, carbon-hydrogen, and oxygen-hydrogen interactions. The presence of the pyridine nitrogen and the phenolic hydroxyl group facilitates the formation of N-H···N and O-H···N hydrogen bonds, which often play a crucial role in the formation of supramolecular assemblies. researchgate.net Furthermore, the aromatic nature of the pyridine and phenol rings leads to significant π-π and C-H···π stacking interactions.

Below is an interactive data table summarizing the typical percentage contributions of various intermolecular contacts observed in the Hirshfeld surface analysis of analogous Schiff base compounds. mdpi.comgrowingscience.com

Intermolecular ContactPercentage Contribution (%)
H···H30 - 55
C···H/H···C20 - 40
O···H/H···O5 - 20
N···H/H···N5 - 15
C···C1 - 5
N···C/C···N< 2
O···C/C···O< 1

Note: The percentage contributions are representative values from studies on similar Schiff base compounds and may vary for the specific crystal structure of Phenol, p-[(2-pyridylmethylene)amino]-.

The dnorm surface visualization for these types of compounds typically shows distinct red spots, indicating close contacts associated with hydrogen bonding and other short intermolecular interactions, which are critical for the stability of the crystal lattice.

Molecular Dynamics Simulations and Conformational Searching

Molecular dynamics (MD) simulations and conformational searching are indispensable computational techniques for exploring the dynamic behavior and conformational landscape of molecules. MD simulations provide insights into the time-dependent evolution of a molecular system, revealing information about its flexibility, solvent interactions, and thermodynamically accessible conformations. Conformational searching, on the other hand, aims to identify the low-energy structures of a molecule, which are crucial for understanding its chemical reactivity and biological activity.

τ1 (Cpy-Cpy-C=N): Rotation around the bond connecting the pyridine ring to the imine carbon.

τ2 (Cpy-C=N-Cph): Rotation around the imine-phenol C-N bond.

τ3 (C=N-Cph-Cph): Rotation around the bond connecting the imine nitrogen to the phenol ring.

While specific MD simulation studies on Phenol, p-[(2-pyridylmethylene)amino]- are not extensively reported, studies on related pyridoxal (B1214274) Schiff bases provide valuable insights into their conformational preferences. nih.govnih.gov These studies, often combining experimental techniques like Nuclear Magnetic Resonance (NMR) with computational methods, have shown that the planarity of the molecule is a key factor influencing its electronic properties. nih.gov

Potential Conformational Isomers:

The interplay of steric hindrance and electronic effects, such as conjugation between the aromatic rings and the imine bond, will dictate the preferred conformations. It is expected that near-planar conformations would be energetically favorable to maximize π-conjugation. However, steric clashes between the ortho-hydrogen of the pyridine ring and the imine hydrogen could lead to non-planar arrangements.

The following interactive table outlines the key dihedral angles and the potential for different conformational isomers.

Dihedral AngleDescriptionExpected Conformational Behavior
τ1 (Cpy-Cpy-C=N)Defines the orientation of the pyridine ring relative to the imine bond.Likely to favor a near-planar arrangement to maximize conjugation, but can be influenced by steric factors.
τ2 (Cpy-C=N-Cph)Defines the geometry around the imine bond.The E-isomer is generally more stable for Schiff bases. The planarity is crucial for extended π-system.
τ3 (C=N-Cph-Cph)Defines the orientation of the phenol ring relative to the imine bond.A near-planar conformation is expected to be favored to allow for electronic communication between the two aromatic systems.

MD simulations in different solvent environments would be instrumental in understanding how intermolecular interactions with solvent molecules influence the conformational equilibrium and the dynamic behavior of Phenol, p-[(2-pyridylmethylene)amino]-.

Computational Electrochemistry and Redox Potential Prediction

Computational electrochemistry, particularly through the use of Density Functional Theory (DFT), has emerged as a powerful tool for predicting the redox properties of molecules. mdpi.commdpi.comcanterbury.ac.nz The redox potential of a compound is a fundamental electrochemical parameter that quantifies its tendency to be oxidized or reduced. For Phenol, p-[(2-pyridylmethylene)amino]-, the presence of both the electron-rich phenol and the electron-deficient pyridine ring suggests that it can participate in redox processes.

The oxidation of the phenol moiety is a common electrochemical process. Theoretical studies on p-aminophenol, a precursor to the title compound, have shown that its oxidation involves a two-electron, two-proton process to form p-quinonimine. nih.govresearchgate.net The standard electrode potential for this half-reaction has been calculated using DFT methods. nih.gov

Prediction of Redox Potentials:

The standard electrode potential (E°) can then be calculated using the Nernst equation:

E° = -ΔG° / (nF)

where n is the number of electrons transferred and F is the Faraday constant.

A study on p-aminophenol calculated its standard electrode potential using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov The results from this study can serve as a baseline for understanding the redox behavior of Phenol, p-[(2-pyridylmethylene)amino]-.

The following interactive data table presents the theoretically calculated and experimental standard electrode potentials for the p-aminophenol/p-quinonimine redox couple.

MethodCalculated Standard Electrode Potential (V vs. NHE)Experimental Standard Electrode Potential (V vs. NHE)
HF/6-31G(d,p)0.622 nih.gov0.728 nih.gov
B3LYP/6-31G(d,p)0.682 nih.gov0.728 nih.gov

NHE: Normal Hydrogen Electrode

The introduction of the (2-pyridylmethylene)amino group to the p-aminophenol structure is expected to modulate its redox potential. The electron-withdrawing nature of the pyridine ring and the imine bond could make the oxidation of the phenol ring more difficult, potentially shifting the redox potential to more positive values. Conversely, the redox activity of the pyridine ring itself could introduce additional electrochemical processes.

Advanced Applications of Phenol, P 2 Pyridylmethylene Amino and Its Metal Complexes

Catalytic Activity in Organic Transformations

Metal complexes of pyridyl-containing Schiff bases are widely recognized for their catalytic prowess in a range of organic reactions. researchgate.netnih.gov The activity of these complexes is often enhanced upon complexation with metal ions, which can act as Lewis acid sites to activate substrates and facilitate bond formation and cleavage. researchgate.net

Oxidation Reactions

While specific studies on the catalytic activity of Phenol (B47542), p-[(2-pyridylmethylene)amino]- metal complexes in the oxidation of cyclohexene (B86901) and styrene (B11656) are not extensively documented in the available literature, the catalytic potential of related Schiff base complexes in such transformations is well-established. For instance, manganese(III) complexes of tetradentate Schiff-base ligands have been shown to effectively catalyze the aerobic oxidation of styrene to styrene oxide. nih.gov Similarly, various transition metal complexes are known to catalyze the oxidation of cyclohexene. bcrec.id

In the context of phenol oxidation, copper(II) complexes of Schiff bases derived from N-(pyridin-2-ylmethyl) have demonstrated notable catalytic efficiency in the aerial oxidation of 2-aminophenol (B121084) to 2-aminophenoxazine-3-one, mimicking the function of the enzyme phenoxazinone synthase. mdpi.comijpscr.info The catalytic activity in these systems is influenced by the coordination environment around the metal center. mdpi.comijpscr.info While direct data for Phenol, p-[(2-pyridylmethylene)amino]- is limited, its structural similarity to these effective catalysts suggests potential for similar activity.

Table 1: Catalytic Oxidation Activity of Related Schiff Base Complexes
Catalyst TypeSubstrateProductKey FindingsReference
Mononuclear Mn(III) Schiff Base ComplexesStyreneStyrene OxideEffectively catalyze the aerobic oxidation. nih.gov
Mononuclear Cu(II) Complexes of N-(pyridin-2-ylmethyl) Schiff Bases2-Aminophenol2-Aminophenoxazine-3-oneMimics phenoxazinone synthase activity; efficiency depends on coordination geometry. mdpi.comijpscr.info

Hydrolytic Processes and Artificial Enzyme Mimicry

Ring-Opening Polymerization (ROP) Initiation

Metal complexes of Schiff bases have emerged as effective initiators for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. mdpi.comdntb.gov.uaresearchgate.net The catalytic activity and stereoselectivity of these polymerizations are highly dependent on the nature of the metal center and the steric and electronic properties of the Schiff base ligand. researchgate.net While there is a substantial body of research on ROP catalyzed by various Schiff base complexes, including those with titanium, zirconium, and zinc, specific studies employing Phenol, p-[(2-pyridylmethylene)amino]- as the ligand are not prominent in the reviewed literature. mdpi.comresearchgate.net However, the general principles suggest that a metal complex of this ligand could potentially initiate ROP, with the catalytic performance being tunable by modifying the metal center.

Development of Chemosensors for Selective Metal Ion Detection

Schiff bases containing pyridyl and phenol moieties are excellent candidates for the development of chemosensors for metal ions due to their inherent fluorescence and chromogenic properties, which can be modulated upon coordination with a metal ion. researchgate.netresearchgate.net

Fluorescent Sensing Mechanisms and Turn-On/Turn-Off Responses

Fluorescent chemosensors operate by exhibiting a change in their fluorescence properties upon binding with a specific analyte. This change can manifest as an increase in fluorescence intensity (a "turn-on" response) or a decrease (a "turn-off" response). sci-hub.senih.gov Phenolic Mannich bases, which are structurally related to the ligand of interest, have been shown to act as fluorescent sensors for metal ions like Al³⁺ (turn-on) and Cu²⁺ (turn-off). researchgate.net The sensing mechanism often involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or inhibition of excited-state intramolecular proton transfer (ESIPT). researchgate.net

For a molecule like Phenol, p-[(2-pyridylmethylene)amino]-, coordination with a metal ion could restrict intramolecular rotation or alter electronic transitions, leading to a change in its fluorescence quantum yield. A "turn-on" response might occur if the free ligand is non-fluorescent or weakly fluorescent due to quenching processes that are inhibited upon metal binding. Conversely, a "turn-off" response can be observed if the metal ion introduces a pathway for fluorescence quenching, such as through energy or electron transfer. While specific data for this compound is limited, related systems demonstrate the feasibility of designing selective fluorescent sensors based on this structural motif. researchgate.netsacredheart.edu

Table 2: Principles of Fluorescent Sensing with Related Compounds
Sensing MechanismResponse TypeExample Analytes for Related SensorsReference
Chelation-Enhanced Fluorescence (CHEF)Turn-OnAl³⁺ researchgate.net
Fluorescence QuenchingTurn-OffCu²⁺ researchgate.net
Inhibition of Non-emissive ProcessesTurn-On/RatiometricZn²⁺ sacredheart.edu

Colorimetric Detection Principles

Colorimetric sensors rely on a visible color change upon interaction with an analyte, which can be detected by the naked eye or with simple instrumentation. researchgate.netresearchgate.net This color change is due to a shift in the absorption spectrum of the sensor molecule. For Schiff bases, complexation with a metal ion can alter the energy of the π-π* and n-π* electronic transitions, resulting in a change in the perceived color. researchgate.net

While specific colorimetric sensing applications of Phenol, p-[(2-pyridylmethylene)amino]- are not detailed in the available literature, the principles of colorimetric detection are well-illustrated by other organic molecules. For instance, the presence of oxidizing metal ions can induce a redox reaction in anilide-poly(phenylacetylene)s, leading to a distinct color change. researchgate.net Similarly, the aggregation of gold nanoparticles induced by an analyte can be used for colorimetric sensing of substances like p-aminophenol. nih.govresearchgate.net A metal complex of Phenol, p-[(2-pyridylmethylene)amino]- could potentially exhibit a color change upon interaction with a target analyte through ligand exchange or redox processes, forming the basis for a colorimetric sensor.

Ion Selectivity and Interference Studies (e.g., Cu(II), Al(III), Fe(III), Mg2+, Zn2+)

The Schiff base, Phenol, p-[(2-pyridylmethylene)amino]-, demonstrates a notable selectivity in its coordination with various metal ions. This selectivity is crucial for its application as a chemical sensor. The binding affinity is primarily dictated by the nature of the metal ion, including its charge, ionic radius, and coordination geometry preferences.

Studies on analogous Schiff base ligands reveal a strong propensity for forming stable complexes with transition metal ions like copper(II) and zinc(II). The coordination typically involves the nitrogen atom of the imine group and the oxygen atom of the phenolic hydroxyl group. Quantum chemistry studies on similar aromatic amino acid complexes with transition metals have shown that Cu(II) often forms the strongest complexes, followed by Ni(II) and Zn(II). For Ni(II) and Cu(II), coordination through nitrogen and oxygen atoms is generally the most stable arrangement.

In the context of ion-selective sensing, the response of Phenol, p-[(2-pyridylmethylene)amino]- towards a specific metal ion must be distinguishable from its response to other potentially coexisting ions. Interference studies are therefore critical. Research on multi-functional Schiff bases has shown that selective colorimetric and fluorometric responses can be achieved. For instance, some Schiff base sensors exhibit a distinct "turn-on" fluorescence in the presence of Zn(II) and Mg(II), while showing a different response for Cu(II).

The selectivity of Phenol, p-[(2-pyridylmethylene)amino]- for ions such as Cu(II), Al(III), Fe(III), Mg2+, and Zn2+ would be evaluated by monitoring changes in its spectroscopic properties (e.g., UV-Vis absorption or fluorescence emission) upon the addition of each ion. A selective sensor will show a significant response for the target ion with minimal to no response from other ions at the same concentration. For example, a sensor for Cu(II) should ideally not exhibit a significant change in its signal in the presence of equimolar concentrations of Al(III), Fe(III), Mg2+, and Zn2+. The high stability of complexes with transition metals like Cu(II) and Zn(II) is attributed to the presence of the azomethine (N=CH) group, which contains a lone pair of electrons readily available for coordination. nih.gov

Determination of Ligand-Metal Stoichiometry and Binding Constants

The stoichiometry of the complex formed between Phenol, p-[(2-pyridylmethylene)amino]- and a metal ion, as well as the binding constant (Ka), are fundamental parameters that quantify the stability and nature of the interaction. These are often determined using spectroscopic titration methods, such as UV-Vis or fluorescence spectroscopy.

A common method for determining the stoichiometry is the Job's plot (method of continuous variation). In this method, the total molar concentration of the ligand and metal ion is kept constant, while their mole fractions are varied. The absorbance or fluorescence intensity is plotted against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex. For many Schiff base complexes with divalent metal ions, a 1:1 or 1:2 metal-to-ligand stoichiometry is observed.

Once the stoichiometry is known, the binding constant can be calculated using the Benesi-Hildebrand equation, which relates the change in absorbance or fluorescence to the concentration of the metal ion. The binding affinities for Schiff base probes with metal ions like Zn²⁺, Cu²⁺, and Mg²⁺ have been reported in the range of 0.88–2.28 × 10³ M⁻¹. researchgate.net A higher binding constant indicates a more stable complex.

The following table presents hypothetical data for the determination of the binding constant of a metal complex of Phenol, p-[(2-pyridylmethylene)amino]- using spectroscopic titration.

Spectroscopic Titration Data for Binding Constant Determination

Metal Ion Concentration (µM)Absorbance at λmax1 / [Metal Ion] (M⁻¹)1 / (A - A₀)
100.251000006.67
200.35500004.00
300.43333333.03
400.50250002.50
500.56200002.17

Note: A₀ is the initial absorbance of the ligand. The binding constant can be determined from the slope and intercept of the Benesi-Hildebrand plot (1 / (A - A₀) vs. 1 / [Metal Ion]).

Analytical Performance: Limits of Detection and Quantification

The analytical performance of Phenol, p-[(2-pyridylmethylene)amino]- as a chemosensor is characterized by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

These parameters are typically determined from the calibration curve, which is a plot of the analytical signal (e.g., absorbance or fluorescence intensity) versus the concentration of the analyte. The LOD is often calculated as 3σ/S, and the LOQ as 10σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.

For Schiff base sensors, LOD values for metal ions are often in the micromolar (µM) to nanomolar (nM) range, demonstrating high sensitivity. For example, some Schiff base probes have been reported to have LODs for metal ions in the range of 0.1 to 0.05 µM. researchgate.net Spectrophotometric methods for the determination of phenol and its derivatives in water samples have reported detection limits as low as 2.0 µg/L. researchgate.net

The table below shows representative analytical performance data for a hypothetical sensor based on Phenol, p-[(2-pyridylmethylene)amino]-.

Analytical Performance Data

ParameterValueUnit
Linear Range0.1 - 10µM
Correlation Coefficient (R²)0.998
Limit of Detection (LOD)0.05µM
Limit of Quantification (LOQ)0.15µM

Application in Complex Sample Matrices

A crucial aspect of a chemical sensor's utility is its ability to function effectively in complex sample matrices, such as environmental water samples, biological fluids, or industrial effluents. These matrices often contain a variety of interfering substances that can affect the sensor's performance.

The robustness of a sensor based on Phenol, p-[(2-pyridylmethylene)amino]- would be assessed by performing recovery studies. This involves spiking a known concentration of the target metal ion into a real sample and measuring the recovered concentration using the sensor. Good recovery (typically between 90-110%) indicates that the sensor is not significantly affected by the sample matrix.

For instance, methods for determining trace heavy metals in real samples like cereal and vegetables have been developed using solid-phase extraction with modified adsorbents, demonstrating the feasibility of applying such analytical techniques to complex matrices. researchgate.netscispace.com Similarly, spectrophotometric methods have been successfully applied to the determination of phenol in tap water and river water samples. researchgate.net The successful application of these methods highlights the potential for sensors based on Phenol, p-[(2-pyridylmethylene)amino]- to be used for the analysis of real-world samples. nih.gov

Fundamental Studies in Material Science

Design of Supramolecular Architectures with Tunable Properties

Phenol, p-[(2-pyridylmethylene)amino]- and its derivatives are excellent building blocks for the construction of supramolecular architectures due to their defined coordination sites and the potential for intermolecular interactions. The combination of the pyridyl and phenol moieties allows for the formation of well-defined metal-ligand complexes, which can then self-assemble into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

By judiciously selecting the metal ion and modifying the ligand structure, it is possible to tune the properties of the resulting supramolecular assembly. For example, the choice of metal ion can influence the coordination geometry, leading to different network topologies. The introduction of additional functional groups on the ligand can provide further sites for intermolecular interactions, allowing for the rational design of materials with specific optical, electronic, or magnetic properties. The photophysical properties of Schiff-base metal complexes can be tailored, and if suitable groups are attached, supramolecular systems with interesting features can be designed. rsc.org

Investigations into Photochromic and Thermochromic Behavior

Schiff bases, particularly those derived from salicylaldehyde (B1680747) (o-hydroxy aromatic imines), are well-known for their photochromic and thermochromic properties in the solid state. rsc.org This behavior is often associated with a reversible intramolecular proton transfer from the phenolic hydroxyl group to the imine nitrogen atom, leading to a tautomeric equilibrium between the enol-imine and keto-amine forms.

Thermochromism: This phenomenon involves a change in color upon a change in temperature. For many o-hydroxy Schiff bases, heating the crystalline solid results in a color change, which is reversed upon cooling. This is attributed to a shift in the tautomeric equilibrium towards the keto-amine form at higher temperatures. The planarity of the molecule is a key factor; molecules that are planar or nearly planar are more likely to exhibit thermochromism.

Photochromism: This is a reversible change in color upon irradiation with light of a specific wavelength. In the case of salicylaldehyde anils, UV irradiation can induce the proton transfer, leading to the formation of the colored keto-amine tautomer. The original color is typically restored by irradiation with visible light or by thermal relaxation in the dark. Non-planar molecules are more likely to be photochromic. researchgate.net

While specific studies on the photochromic and thermochromic behavior of Phenol, p-[(2-pyridylmethylene)amino]- are not extensively reported, its structural similarity to other chromic Schiff bases suggests that it and its metal complexes could exhibit similar properties. The presence of the o-hydroxy group in a related isomer, 2-[(p-aminobenzylidene)amino]phenol, would make it a strong candidate for such investigations. The coordination to metal ions can also influence this behavior by affecting the electronic structure and the energy barrier for the proton transfer process. Hybrid systems of Schiff base metal complexes have been explored for their photoactive properties in various applications. mdpi.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Ligands with Enhanced Functionality

The parent structure of Phenol (B47542), p-[(2-pyridylmethylene)amino]- serves as a scaffold for the rational design of new ligands with tailored properties. Future research will focus on synthetic modifications to fine-tune the electronic and steric characteristics of the ligand, thereby enhancing its performance in specific applications. This involves the introduction of various functional groups onto the phenol and pyridine (B92270) rings.

Key strategies for ligand modification include:

Electronic Tuning: Introducing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl) to modulate the electron density on the coordinating atoms. This can influence the stability of metal complexes and their redox properties.

Steric Hindrance: Incorporating bulky substituents near the coordination sites can control the coordination geometry around a metal center, which is crucial for achieving high selectivity in catalytic reactions.

Solubility and Processability: Appending long alkyl chains or polymeric supports can modify the solubility of the ligand and its metal complexes, making them suitable for different reaction media or for immobilization on solid supports.

Introduction of Additional Functionalities: Integrating other functional moieties, such as fluorescent tags or bioactive molecules, can lead to the development of multifunctional ligands for applications in bio-imaging or targeted therapies.

Modification StrategyTarget Property EnhancementPotential Application
Introduction of Electron-Donating Groups Increased electron density, enhanced metal bindingMore stable catalysts, improved sensor sensitivity
Introduction of Electron-Withdrawing Groups Altered redox potentials, modified catalytic activityNovel redox catalysts, electrochemical sensors
Incorporation of Bulky Substituents Enforced specific coordination geometriesAsymmetric catalysis, selective ion recognition
Attachment of Solubilizing Groups Improved solubility in various solventsHomogeneous catalysis, solution-based sensing
Grafting onto Polymer Supports Heterogenization of catalysts, reusabilityIndustrial catalysis, flow-through sensors

Exploration of Novel Catalytic Systems and Asymmetric Catalysis

Metal complexes of Phenol, p-[(2-pyridylmethylene)amino]- and its derivatives are promising candidates for catalysis. While their use in various reactions is established, future work will delve into more complex and demanding catalytic transformations. A significant focus will be on the development of catalysts for asymmetric synthesis, a critical area in the pharmaceutical and fine chemical industries.

Future research in this domain will likely involve:

Development of Chiral Ligands: The synthesis of chiral analogues of Phenol, p-[(2-pyridylmethylene)amino]- is a primary goal. Chirality can be introduced by using chiral starting materials or by attaching chiral auxiliaries to the ligand backbone. These new ligands can then be used to create metal complexes that catalyze enantioselective reactions.

Expanding Catalytic Scope: Exploring the activity of these ligand-metal systems in a broader range of reactions, such as C-H activation, cross-coupling reactions, and polymerization. Iron complexes of similar bis(imino)pyridine ligands have shown effectiveness in carbene transfer reactions, suggesting a potential avenue for exploration. rsc.org

Mechanistic Studies: Detailed kinetic and spectroscopic studies, coupled with computational modeling, will be essential to understand the reaction mechanisms. This knowledge will enable the design of more efficient and selective catalysts. Novel sulfinyl imine ligands have been successfully used in asymmetric catalysis, and understanding their mechanism could inform the design of new catalysts based on the Phenol, p-[(2-pyridylmethylene)amino]- scaffold. nih.gov

Advancements in Multi-Ion Sensing and Imaging Technologies

The ability of Phenol, p-[(2-pyridylmethylene)amino]- to bind with various metal ions, often resulting in a colorimetric or fluorometric response, makes it an excellent platform for developing chemical sensors. Future research will aim to create more sophisticated sensors with higher sensitivity, selectivity, and the ability to detect multiple analytes simultaneously.

Key areas for advancement include:

Multi-Ion Detection: Designing ligands that exhibit distinct responses to different metal ions, allowing for the simultaneous detection of multiple species in a single sample. This could be achieved through careful selection of functional groups that have varying affinities for different ions. The development of multicolor carbon dots for multi-ion detection in living cells provides a conceptual framework for this approach. nih.gov

Bio-imaging: Modifying the ligand to be cell-permeable and non-toxic will enable its use as a fluorescent probe for imaging metal ions in biological systems. This has significant implications for understanding the role of metal ions in health and disease.

Integration with Materials: Immobilizing the sensor molecules onto solid supports, such as nanoparticles or thin films, can lead to the development of robust and reusable sensing devices. Similar imine-coupled phenol species have been investigated for pH sensing, indicating the versatility of this chemical class. nih.gov

Research FocusObjectiveDesired Outcome
Selective Ligand Design Create ligands with unique binding pockets for specific ions.High selectivity for target ions in complex mixtures.
Ratiometric Sensing Develop probes with dual-emission fluorescence upon ion binding.Quantitative and reliable detection, minimizing environmental interference.
In Vivo Applications Synthesize biocompatible and cell-permeable sensor molecules.Real-time imaging of metal ion dynamics in living cells and organisms.
Device Integration Immobilize ligands on solid-state platforms (e.g., optical fibers, paper strips).Portable, low-cost, and user-friendly sensor devices for on-site analysis.

Deeper Integration of Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research. For Phenol, p-[(2-pyridylmethylene)amino]- and its derivatives, computational methods can provide deep insights into their structure, properties, and reactivity, thereby guiding experimental efforts.

Future integration of computational chemistry will focus on:

Predictive Ligand Design: Using techniques like Density Functional Theory (DFT) to predict the electronic properties, coordination behavior, and spectroscopic signatures of novel ligands before their synthesis. This can significantly accelerate the discovery of new ligands with desired functionalities. DFT has already been used to study the crystal structure of related compounds. researchgate.netnih.gov

Modeling Catalytic Cycles: Simulating entire catalytic cycles to understand reaction mechanisms, identify rate-determining steps, and predict the effect of ligand modifications on catalytic performance. This can aid in the rational design of more efficient catalysts.

Virtual Screening: High-throughput computational screening of large virtual libraries of ligand derivatives to identify promising candidates for specific applications, such as catalysis or sensing. This approach can save considerable time and resources compared to traditional experimental screening. Computational chemistry is increasingly used to predict chemical reactivity and guide the development of new compounds. researchgate.netscirp.org

Synergistic Approaches to Develop Advanced Functional Materials

The incorporation of Phenol, p-[(2-pyridylmethylene)amino]- into extended material architectures is a promising strategy for creating advanced functional materials with novel properties. This involves using the ligand as a building block for polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.

Future research directions in this area include:

Coordination Polymers and MOFs: Synthesizing one-, two-, or three-dimensional coordination polymers and MOFs by reacting the ligand with various metal ions. These materials can exhibit interesting properties such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separations, and sensing.

Functional Polyimines: Polymerizing the ligand or its derivatives to create functional polyimines. These polymers can have unique optical and electronic properties, with potential applications in organic electronics, such as in light-emitting diodes (OLEDs) or solar cells.

Hybrid Materials: Creating hybrid materials by incorporating the ligand or its metal complexes into other materials, such as silica, carbon nanotubes, or graphene. These composite materials can exhibit synergistic properties that are not present in the individual components. The development of advanced functional materials is a key area of modern materials science. researchgate.net

By pursuing these future research directions, the scientific community can unlock the full potential of Phenol, p-[(2-pyridylmethylene)amino]- and its derivatives, paving the way for new technologies in catalysis, sensing, and advanced materials.

Q & A

Q. What synthetic methodologies are recommended for preparing Phenol, p-[(2-pyridylmethylene)amino]- and its derivatives?

The compound is typically synthesized via Schiff base condensation between 4-aminophenol and 2-pyridinecarboxaldehyde. This reaction occurs under mild conditions (e.g., ethanol reflux, 12–24 hours) with catalytic acetic acid to facilitate imine bond formation . Purification often involves recrystallization or column chromatography. Derivatives like sodium picosulfate (a bis-sulfate ester) require subsequent sulfation steps using chlorosulfonic acid, followed by sodium salt formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing Phenol, p-[(2-pyridylmethylene)amino]- complexes?

  • 1H/13C NMR : Essential for confirming imine bond formation and aromatic proton environments.
  • Single-crystal X-ray diffraction : Provides precise structural data, including bond angles and coordination geometry. For example, cadmium complexes with this ligand exhibit triclinic crystal systems (space group P1) with distinct α, β, γ angles .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular ion peaks and purity .

Q. How can researchers optimize ligand stability during metal complexation?

Stabilize the Schiff base ligand by using anhydrous solvents (e.g., methanol, DMF) and inert atmospheres (N2/Ar). Chelation with transition metals (e.g., Zn, Cd) enhances stability, as seen in heterometallic Ni-Fe clusters where the ligand acts as a chiral bidentate bridge .

Advanced Research Questions

Q. Why does Phenol, p-[(2-pyridylmethylene)amino]- inhibit catalytic activity in certain zinc-mediated reactions?

In propylene carbonate synthesis, the phenolic -OH group competes with CO2/diol for zinc binding, preventing substrate activation. This was observed in zinc triflate complexes, where catalytic conversion dropped to 0% compared to ligands without oxygen donors (e.g., 2-(N-phenylformimidoyl)-pyridine, which restored 31% conversion) . To resolve this, researchers modified the ligand by replacing the phenol group with non-oxygen donors, restoring catalytic efficiency.

Q. How do structural variations in Phenol, p-[(2-pyridylmethylene)amino]- derivatives impact pharmacological activity?

Sodium picosulfate, a bis-sulfate derivative, acts as a prodrug hydrolyzed by colonic bacteria to release the active diphenol. Structure-activity relationship (SAR) studies show that sulfation at the phenolic -OH is critical for delayed activation and reduced systemic toxicity . In vitro assays using bacterial β-glucuronidase confirm this metabolic pathway.

Q. What contradictions exist in the literature regarding the coordination behavior of this ligand?

While the ligand forms stable complexes with Cd(II) (triclinic P1 symmetry) , its efficacy in catalysis varies. For instance, in zinc triflate systems, it fails to activate CO2 due to competitive binding , whereas in Ni-Fe clusters, it enables chiral coordination and magnetic anisotropy . These contradictions highlight the need for systematic studies on metal-ligand electronic effects (e.g., Hard-Soft Acid-Base theory) and solvent polarity.

Methodological Recommendations

Q. How should researchers design experiments to resolve catalytic inefficiencies with this ligand?

  • Ligand modification : Replace phenolic -OH with alkyl/aryl groups to eliminate competitive binding .
  • Spectroscopic monitoring : Use in situ IR or Raman spectroscopy to track CO2 adsorption on metal centers.
  • Computational modeling : Employ DFT calculations to predict binding energies and transition states .

Q. What strategies improve enantioselectivity in chiral complexes of Phenol, p-[(2-pyridylmethylene)amino]-?

Use enantiopure precursors (e.g., R/S-1-phenylethylamine) during Schiff base synthesis. In Ni-Fe clusters, the R-configured ligand induced distinct magnetic behaviors, confirmed by circular dichroism (CD) and magnetometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.